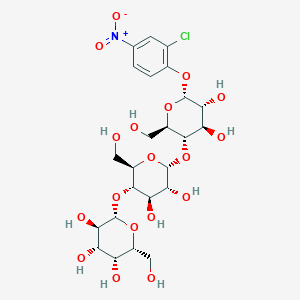

Gal-G2-CNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H34ClNO18 |

|---|---|

Molecular Weight |

660.0 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1 |

InChI Key |

KMYYNUOXSFGLNX-STTJGHISSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Gal-G2-CNP and the Signaling Pathways of C-type Natriuretic Peptide

To the intended audience of researchers, scientists, and drug development professionals, this document aims to provide a comprehensive overview of the chemical entity "Gal-G2-CNP" and elucidate the signaling pathways of the similarly abbreviated but distinct biological molecule, C-type Natriuretic Peptide (CNP).

It is imperative to first clarify a common point of confusion arising from the abbreviation "CNP." The molecule "this compound" is a synthetic chromogenic substrate used in biochemical assays, specifically for the determination of α-amylase activity. In this context, "CNP" refers to 2-chloro-4-nitrophenol, the chromophore released upon enzymatic cleavage. This is distinct from C-type Natriuretic Peptide, a crucial signaling peptide in various physiological processes. This guide will first detail the chemical nature of this compound and then provide an in-depth exploration of the signaling pathways of C-type Natriuretic Peptide, which is likely the subject of interest for research and drug development professionals.

Part 1: The Chemical Structure and Function of this compound

This compound, or 2-chloro-4-nitrophenyl 4-O-β-D-galactopyranosylmaltoside, is a complex carbohydrate derivative designed as a specific substrate for α-amylase.[1][2][3] Its structure allows for a colorimetric assay where the enzymatic activity of α-amylase can be quantified by measuring the release of the chromogen, 2-chloro-4-nitrophenol.[4]

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H34ClNO18 | [5] |

| Molecular Weight | 659.98 g/mol | |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| CAS Number | 157381-11-8 | |

| Appearance | Slightly yellowish amorphous powder | |

| Solubility | Soluble in water |

Experimental Protocol: α-Amylase Activity Assay using this compound

This protocol outlines the general principle for the determination of α-amylase activity using this compound.

Principle: α-Amylase hydrolyzes the substrate this compound to release 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically at 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the α-amylase activity in the sample.

Reaction: this compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)

Materials:

-

This compound substrate solution

-

Buffer solution (e.g., MES Buffer, pH 6.0)

-

Sample containing α-amylase (e.g., serum, plasma)

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare the working reagent by mixing the this compound substrate with the buffer solution according to the manufacturer's instructions.

-

Pre-warm the reagent and the spectrophotometer to 37°C.

-

Add a specific volume of the sample to the working reagent.

-

Mix and immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3 minutes).

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

The α-amylase activity is calculated using a factor provided by the reagent manufacturer, which is derived from the molar extinction coefficient of CNP.

Workflow for α-Amylase Assay:

Caption: Workflow for determining α-amylase activity using this compound substrate.

Part 2: C-type Natriuretic Peptide (CNP) and its Signaling Pathways

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). CNP is primarily produced by endothelial cells, fibroblasts, and neurons, and it plays a crucial role as a paracrine and autocrine regulator in various tissues, including the cardiovascular and nervous systems.

Structure of C-type Natriuretic Peptide

Unlike the amylase substrate, C-type Natriuretic Peptide is a peptide hormone. The biologically active form is typically a 22-amino acid peptide (CNP-22) that contains a 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. This ring structure is essential for its biological activity.

Signaling Pathways of C-type Natriuretic Peptide

CNP exerts its biological effects by binding to two specific receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

1. The NPR-B Signaling Pathway:

NPR-B is a guanylyl cyclase-coupled receptor. The binding of CNP to NPR-B induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses. This pathway is primarily responsible for the vasodilatory, anti-proliferative, and anti-hypertrophic effects of CNP.

Caption: The NPR-B signaling pathway of C-type Natriuretic Peptide.

2. The NPR-C Signaling Pathway:

NPR-C is structurally different from NPR-B as it lacks an intracellular guanylyl cyclase domain. For a long time, it was considered primarily a "clearance receptor" responsible for the binding and internalization of natriuretic peptides, thereby regulating their local concentrations. However, it is now understood that NPR-C is also a signaling receptor.

Upon CNP binding, NPR-C couples to inhibitory G proteins (Gi). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, NPR-C activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). The NPR-C pathway is involved in mediating anti-proliferative effects in cardiac fibroblasts and inhibiting L-type calcium currents in myocytes.

Caption: The NPR-C signaling pathway of C-type Natriuretic Peptide.

References

- 1. This compound | C24H34ClNO18 | CID 10122436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-nitrophenyl 4-O-b-D-galactopyranosylmaltoside | 157381-11-8 [chemicalbook.com]

- 3. EP1342790B1 - Method for measuring amylase activity - Google Patents [patents.google.com]

- 4. medichem-me.com [medichem-me.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Gal-G2-CNP Principle for Amylase Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) principle for the kinetic determination of α-amylase activity. This direct chromogenic assay offers a streamlined and efficient method for quantifying amylase levels in various biological samples, a critical parameter in pancreatitis diagnostics and other clinical investigations.

Core Principle and Reaction Pathway

The this compound method is predicated on the enzymatic hydrolysis of a specific chromogenic substrate by α-amylase. The substrate, this compound, is a blocked oligosaccharide that is directly cleaved by α-amylase. This cleavage releases 2-chloro-4-nitrophenol (CNP), a yellow-colored chromophore. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[1][2][3][4] A significant advantage of this method is its direct nature, eliminating the need for coupling enzymes, which contributes to a more stable reagent formulation.[1]

The enzymatic reaction is as follows:

This compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)

Figure 1: Reaction pathway of the this compound amylase assay.

Quantitative Data and Performance Characteristics

The this compound assay exhibits robust performance characteristics, making it suitable for routine clinical and research use. Key quantitative data are summarized in the tables below.

Table 1: Reagent Composition and Reaction Conditions

| Component | Concentration/Value | Purpose |

| Substrate | ||

| This compound | 1 - 4.55 mmol/L | Chromogenic substrate for α-amylase |

| Buffer | ||

| Buffer Type | MES or Phosphate buffer | Maintain optimal pH for the reaction |

| pH | 6.0 ± 0.1 at 25°C | Optimal pH for α-amylase activity |

| Buffer Concentration | 50 - 100 mmol/L | Buffering capacity |

| Other Components | ||

| Sodium Chloride (NaCl) | 51.5 - 1000 mmol/L | Enzyme activator |

| Calcium Chloride (CaCl₂) | 5 - 10 mmol/L | Essential cofactor for α-amylase |

| Potassium Thiocyanate (KSCN) | 140 mmol/L (in some formulations) | Activator and stabilizer |

| Stabilizers | Present in various formulations | Ensure reagent stability |

| Reaction Parameters | ||

| Wavelength | 405 nm | Absorbance maximum of CNP |

| Temperature | 37°C | Optimal temperature for the assay |

| Incubation Time | Kinetic measurement | Rate of reaction is monitored |

Table 2: Assay Performance Characteristics

| Parameter | Value/Range | Notes |

| Linearity | Up to 1200 - 2000 IU/L | Samples with higher activity should be diluted with 0.9% saline. |

| Precision | ||

| Within-run CV | 0.2 - 1.6% | Varies with amylase concentration. |

| Day-to-day CV | 0.3 - 4.1% | Varies with amylase concentration. |

| Normal Values (Serum) | 35 - 140 IU/L at 37°C | Reference ranges may vary between laboratories. |

Table 3: Interfering Substances

| Substance | Non-interfering Concentration |

| Bilirubin | Up to 10 - 20 mg/dL |

| Hemoglobin | Up to 0.4 - 500 mg/dL |

| Lipids | Up to 1000 mg/dL |

| Ascorbic Acid | Up to 6 - 8 mg/dL |

| Glucose | Up to 1000 mg/dL |

| Fructose | Up to 1.0 g/L |

| Sucrose | Up to 1.0 g/L |

| Anticoagulants | Citrate, Oxalate, and EDTA should be avoided as they chelate calcium. |

Table 4: Method Comparison

| Comparison Method | Correlation Coefficient (r) | Linear Regression Equation |

| EPS Assay | 0.989 | y (Gal-G2) = 1.021x (EPS) + 4.729 |

| Commercial Test | 0.997 | y = 1.006x - 0.742 |

Detailed Experimental Protocol

This section provides a detailed methodology for the manual kinetic determination of α-amylase activity using the this compound substrate.

Reagent Preparation

-

Working Reagent: If the substrate and buffer are provided separately, reconstitute the this compound substrate with the provided buffer according to the manufacturer's instructions. Mix gently until the substrate is completely dissolved. Allow the reconstituted reagent to stand for approximately 5 minutes before use.

-

Reagent Stability: The reconstituted working reagent is typically stable for several weeks when stored at 2-8°C.

Sample Handling

-

Sample Type: Serum, heparinized plasma, or urine can be used.

-

Anticoagulants: Avoid the use of citrate, oxalate, and EDTA as they interfere with the assay by chelating calcium ions, which are essential for amylase activity.

-

Sample Stability: Amylase in serum is stable for up to 20 days at 2-4°C.

Assay Procedure

-

Temperature Equilibration: Bring the working reagent and samples to the assay temperature of 37°C.

-

Reagent Dispensing: Pipette 1.0 mL of the working reagent into a cuvette.

-

Sample Addition: Add 20 µL of the sample (serum, plasma, or diluted urine) to the cuvette.

-

Mixing and Incubation: Mix the contents of the cuvette immediately and start a timer. The reaction begins upon addition of the sample.

-

Spectrophotometric Measurement:

-

Place the cuvette in a spectrophotometer set to 405 nm.

-

Record the first absorbance reading at exactly 60 seconds after sample addition.

-

Continue to record absorbance readings at 30-second intervals for a total of 2-3 minutes.

-

Calculation of α-Amylase Activity

-

Calculate the mean change in absorbance per minute (ΔA/min).

-

Calculate the α-amylase activity using the following formula:

α-Amylase Activity (IU/L) = ΔA/min * Factor

The factor is specific to the assay conditions (e.g., molar extinction coefficient of CNP, sample and reagent volumes, and path length of the cuvette) and is typically provided by the reagent manufacturer.

Figure 2: Experimental workflow for the this compound amylase assay.

Conclusion

The this compound principle provides a reliable, direct, and straightforward kinetic method for the determination of α-amylase activity. Its favorable performance characteristics, including good linearity and precision, make it a valuable tool for both clinical diagnostics and research applications. The absence of coupled enzymes simplifies the reagent system and enhances its stability. This technical guide offers the necessary information for the successful implementation and understanding of this important analytical method.

References

An In-Depth Technical Guide to the Hydrolysis of Gal-G2-CNP by Alpha-Amylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate 2-chloro-4-nitrophenyl-β-D-galactosyl-maltotrioside (Gal-G2-CNP) by α-amylase. This document details the core mechanism of action, presents available quantitative data, outlines experimental protocols for activity assays, and provides visual representations of the key processes.

Introduction to this compound as a Substrate for Alpha-Amylase

Alpha-amylases are endoamylases that catalyze the hydrolysis of α-1,4-glycosidic bonds in starch and related polysaccharides. The development of chromogenic substrates has significantly advanced the ease and efficiency of α-amylase activity assays. This compound is a synthetic chromogenic substrate designed for the specific and sensitive measurement of α-amylase activity.[1] Its structure consists of a maltotriose unit linked to a galactosyl moiety, which in turn is attached to a 2-chloro-4-nitrophenyl (CNP) group. The presence of the galactosyl group at the non-reducing end protects the substrate from being cleaved by other glycosidases like β-amylase or glucoamylase, thus ensuring specificity for α-amylase.

The fundamental principle of the assay lies in the α-amylase-mediated cleavage of the substrate, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[1] The release of CNP results in a measurable increase in absorbance at 405 nm, which is directly proportional to the α-amylase activity in the sample.[1]

The Core Mechanism of Hydrolysis

The hydrolysis of this compound by α-amylase is a multi-step enzymatic process that involves both direct hydrolysis and potential transglycosylation activities.

Cleavage Site and Products

Research has demonstrated that α-amylase specifically hydrolyzes the glycosidic bond between the 2-chloro-4-nitrophenol group and the sugar moiety of this compound.[2] This cleavage event releases 2-chloro-4-nitrophenol (CNP) and galactosyl-maltotriose. The reaction is stoichiometric, meaning that one molecule of hydrolyzed substrate produces one molecule of the chromophore.[2]

The overall primary reaction can be summarized as follows:

This compound + H₂O --(α-amylase)--> Galactosyl-maltotriose + 2-Chloro-4-nitrophenol (CNP)

Enzymatic Action and the Role of the Active Site

Alpha-amylases employ a double displacement mechanism for the hydrolysis of glycosidic bonds. This involves two key carboxylic acid residues in the active site: a catalytic nucleophile (typically an aspartate) and a general acid/base catalyst (typically a glutamate). The process proceeds through the formation of a covalent glycosyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule.

Transglycosylation Activity

In addition to direct hydrolysis, α-amylase can exhibit transglycosylation activity, especially at high substrate concentrations. Studies on the closely related substrate 2-chloro-4-nitrophenyl α-maltotrioside (CNP-G3) have shown that human salivary α-amylase can catalyze the transfer of a glucosyl unit from one substrate molecule to another, leading to the formation of larger oligosaccharide-CNP conjugates. This suggests that the degradation pathway of this compound may also involve these secondary reactions, although the primary measured outcome remains the release of CNP.

The proposed degradation pathway, including both hydrolysis and transglycosylation, is illustrated in the signaling pathway diagram below.

Quantitative Data

While extensive research has been conducted on the kinetics of α-amylase with its natural substrate, starch, specific Michaelis-Menten constants (Km) and maximal velocities (Vmax) for the hydrolysis of this compound are not widely reported in peer-reviewed literature. However, kinetic studies on inhibitors have been performed in the presence of GalG2CNP, indicating its use in kinetic analysis. For comparative purposes, the following tables summarize available kinetic data for α-amylase with starch and other relevant information.

Table 1: Kinetic Parameters of α-Amylase with Starch

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mL) | Reference |

| Soybean Sprouts | Starch | 11.87 | 6.869 (Units/min) |

Table 2: Reagent Composition for α-Amylase Assay using this compound

| Component | Concentration | Purpose | Reference |

| MES Buffer | 50 mmol/L | Provides optimal pH (around 6.0) | |

| This compound | 1.8 - 3.8 mmol/L | Chromogenic Substrate | |

| Sodium Chloride | 350 - 1000 mmol/L | Activator of α-amylase | |

| Calcium Acetate/Chloride | 5.0 - 6.0 mmol/L | Essential cofactor for α-amylase stability and activity | |

| Potassium Thiocyanate | 375 - 900 mmol/L | Enhances the rate of CNP release |

Experimental Protocols

The following are detailed methodologies for performing α-amylase activity assays using this compound as a substrate. These protocols are based on information from commercially available diagnostic kits and scientific publications.

Preparation of Reagents

-

Buffer Solution (pH 6.0): Prepare a 50 mmol/L 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

-

Substrate Solution: Dissolve this compound in the MES buffer to a final concentration of 1.8 to 3.8 mmol/L.

-

Activator/Cofactor Solution: Add sodium chloride to a final concentration of 350 to 1000 mmol/L and a calcium salt (e.g., calcium acetate or calcium chloride) to a final concentration of 5.0 to 6.0 mmol/L to the buffer solution.

-

Enhancer Solution (Optional): Potassium thiocyanate can be added to a final concentration of 375 to 900 mmol/L to increase the reaction rate.

-

Working Reagent: For convenience, a single working reagent can be prepared by dissolving all components in the MES buffer. The reagent should be stored at 2-8°C and protected from light.

Assay Procedure (Manual Method)

-

Sample Preparation: Use serum, heparinized plasma, or urine as the sample. Anticoagulants such as citrate and EDTA should be avoided as they chelate calcium, which is essential for α-amylase activity.

-

Reaction Initiation: Pipette 1.0 mL of the working reagent into a cuvette and pre-warm to the desired temperature (typically 37°C).

-

Add 20 µL of the sample to the cuvette and mix immediately.

-

Measurement: Start a timer immediately after adding the sample. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a total of 2-3 minutes using a spectrophotometer.

-

Calculation: Calculate the mean change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay conditions.

Automated Analyzer Procedure

The assay can be adapted for use on various automated clinical chemistry analyzers. The specific instrument settings (e.g., sample volume, reagent volume, read times) should be optimized according to the manufacturer's instructions for the specific analyzer.

Mandatory Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Hydrolysis and transglycosylation pathways of this compound by α-amylase.

Experimental Workflow for α-Amylase Activity Assay

Caption: Workflow for the kinetic assay of α-amylase activity using this compound.

Logical Relationship of Assay Components

Caption: Interrelationship of components in the α-amylase/Gal-G2-CNP assay.

Conclusion

References

Navigating Amylase Activity: A Technical Guide to the Gal-G2-CNP Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic substrate, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (Gal-G2-CNP), for the determination of α-amylase activity. We delve into the substrate's specificity, provide detailed experimental protocols, and present visual workflows to facilitate its integration into research and development pipelines.

Introduction: The Principle of this compound in Amylase Assays

The this compound substrate offers a direct and continuous monitoring method for α-amylase activity. The principle of the assay is based on the enzymatic hydrolysis of this compound by α-amylase. This cleavage releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2] One of the key advantages of this substrate is that it does not require coupling with other enzymes for signal generation, leading to a more stable and straightforward assay.[3]

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(α-Amylase)--> Galactosyl-maltose + 2-chloro-4-nitrophenol (CNP)

Substrate Specificity of this compound

This compound is a substrate for α-amylases, an enzyme family that hydrolyzes α-1,4-glycosidic bonds in polysaccharides. This includes α-amylases from various sources such as pancreatic, salivary, and microbial origins. While the substrate is widely used for the determination of total α-amylase activity in serum and plasma, as well as for the specific measurement of pancreatic α-amylase (often in conjunction with inhibitors of salivary amylase), a comprehensive, publicly available dataset directly comparing the kinetic parameters (Km and Vmax) across a wide range of amylases using this compound is limited.

The following table provides a qualitative summary of the substrate's reactivity with different amylase types based on available literature.

| Amylase Type | Source Examples | Reactivity with this compound | Notes |

| Pancreatic α-Amylase | Human, Porcine | High | This substrate is frequently used in clinical diagnostics to measure pancreatic amylase levels for conditions like pancreatitis.[4][5] |

| Salivary α-Amylase | Human | High | Salivary amylase readily hydrolyzes this compound, necessitating the use of specific inhibitors when measuring pancreatic amylase in samples containing both isoenzymes. |

| Bacterial α-Amylase | Bacillus sp., Aspergillus sp. | Expected to be Reactive | As α-amylases, microbial enzymes are expected to cleave the α-1,4-glycosidic bond in this compound. However, specific kinetic data for this substrate is not readily available in comparative studies. |

| Fungal α-Amylase | Aspergillus oryzae | Expected to be Reactive | Similar to bacterial amylases, fungal α-amylases should be capable of hydrolyzing this substrate, though specific comparative performance data is scarce. |

Experimental Protocol: Measuring α-Amylase Activity with this compound

This section provides a detailed methodology for a kinetic assay to determine α-amylase activity using the this compound substrate. This protocol is a generalized guideline, and specific parameters may need to be optimized based on the enzyme source, sample matrix, and available instrumentation.

3.1. Materials and Reagents

-

This compound Reagent: A buffered solution containing this compound. A typical formulation might include:

-

MES Buffer (pH 6.0): 50 mmol/L

-

This compound: 2.6 - 3.8 mmol/L

-

Sodium Chloride: 150 - 600 mmol/L

-

Calcium Chloride: 10 mmol/L

-

Stabilizers and preservatives (e.g., Sodium Azide)

-

-

Amylase Sample: Purified enzyme, serum, plasma, or other biological fluids. Note: Avoid anticoagulants such as citrate, oxalate, and EDTA as they chelate calcium, which is essential for amylase activity.

-

Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control.

-

Incubator or Water Bath: Set to the desired reaction temperature (e.g., 37°C).

-

Pipettes and Tips

-

Cuvettes

3.2. Assay Procedure

-

Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. If preparing from powder, dissolve in the appropriate buffer. Ensure the pH is at the optimal level for the amylase being tested (typically around 6.0-7.0).

-

Temperature Equilibration: Pre-warm the this compound reagent and the amylase samples to the assay temperature (e.g., 37°C).

-

Reaction Initiation:

-

Pipette a defined volume of the pre-warmed this compound reagent into a cuvette (e.g., 1.0 mL).

-

Add a small volume of the amylase sample to the cuvette (e.g., 20 µL).

-

Mix gently but thoroughly by inverting the cuvette or by gentle pipetting.

-

-

Kinetic Measurement:

-

Immediately place the cuvette in the spectrophotometer.

-

Start monitoring the change in absorbance at 405 nm over a set period (e.g., 2-3 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

-

-

Blank Measurement: Prepare a reagent blank by adding the sample diluent (e.g., buffer or saline) instead of the amylase sample to the this compound reagent. This will account for any background absorbance or non-enzymatic substrate degradation.

-

Calculation of Amylase Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the amylase activity (in U/L) using the following formula: Activity (U/L) = (ΔA/min) x Total Assay Volume (mL) x 1000 / (Molar Extinction Coefficient of CNP x Sample Volume (mL) x Path Length (cm))

-

The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm is approximately 12,900 L·mol⁻¹·cm⁻¹.

-

-

3.3. Quality Control and Considerations

-

Linearity: The assay should be linear within a defined range of amylase activity. For samples with very high activity, dilution with saline may be necessary.

-

Interferences: Substances such as bilirubin, hemoglobin, and ascorbic acid may interfere with the assay at high concentrations. Check the manufacturer's specifications for tolerance levels.

-

Saliva Contamination: Saliva contains high levels of α-amylase. Care must be taken to avoid contamination of reagents and equipment.

Visualizing the Process: Diagrams

4.1. Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of the this compound substrate by α-amylase, leading to the release of the chromogenic product, CNP.

Caption: Enzymatic cleavage of this compound by α-amylase.

4.2. Experimental Workflow

This diagram outlines the key steps in performing an α-amylase activity assay using the this compound substrate.

Caption: General workflow for the this compound amylase assay.

Conclusion

The this compound substrate provides a robust and convenient method for the kinetic determination of α-amylase activity. Its direct cleavage mechanism simplifies the assay procedure and enhances stability. While it is a versatile substrate for amylases from different origins, further research is warranted to establish a comprehensive comparative dataset of its kinetic parameters with a wider range of α-amylase isoenzymes. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, clinical diagnostics, and drug development.

References

- 1. Methods compared for determining total amylase activity and amylase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of the isoenzymes of mammalian alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reckondiagnostics.com [reckondiagnostics.com]

- 4. Comparative study of serum pancreatic isoamylase, lipase, and trypsin-like immunoreactivity in pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variations in amylase isoenzymes and lipase during acute pancreatitis, and in other disorders causing hyperamylasemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Gal-G2-CNP: A Chromogenic Substrate for Amylase Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The measurement of α-amylase activity is a cornerstone of clinical diagnostics, particularly in the investigation of pancreatic disorders, and plays a crucial role in various research and drug development applications. The development of reliable and efficient assays for this enzyme has been an area of continuous innovation. A significant advancement in this field was the introduction of defined, small-molecule chromogenic substrates, which offer superior specificity, sensitivity, and suitability for high-throughput screening compared to traditional starch-based methods.[1] Among these, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) has emerged as a key substrate for the direct and continuous monitoring of α-amylase activity. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Design Rationale

The development of chromogenic substrates for enzyme assays began in the early 1970s, initially for proteases involved in coagulation.[2][3] This concept was later extended to glycosidases, including α-amylase. Early chromogenic substrates for α-amylase were often complex, involving multiple enzymatic steps to liberate the chromophore, which could lead to inaccuracies.

The design of this compound, as described in foundational work by Morishita et al. in 2000, aimed to overcome these limitations.[3][4] The core innovation of this compound lies in its structure, which allows for direct cleavage by α-amylase without the need for auxiliary enzymes.

Molecular Structure and Rationale:

-

Core Structure: The substrate consists of a maltoside (G2) unit, which is a known substrate for α-amylase, linked to a chromogenic leaving group, 2-chloro-4-nitrophenol (CNP).

-

Galactosyl Modification: A β-D-galactopyranosyl moiety is attached to the 4-position of the non-reducing glucose unit of the maltoside. This modification serves a critical purpose: it "blocks" the non-reducing end of the oligosaccharide. This blockage prevents the action of contaminating exo-acting glycosidases (like α-glucosidase) that might be present in a sample, ensuring that the color release is specific to the endo-acting activity of α-amylase.

-

Chromophore (CNP): 2-chloro-4-nitrophenol is an excellent chromophore. Upon cleavage from the glycoside, the resulting 2-chloro-4-nitrophenolate ion exhibits strong absorbance at a wavelength of 405 nm, allowing for easy and continuous spectrophotometric monitoring of the reaction rate.

The design of this compound resulted in a substrate that offers a direct, single-step kinetic assay for α-amylase, simplifying the experimental procedure and improving accuracy by eliminating the complexities of coupled enzyme systems.

Physicochemical and Enzymatic Properties

A summary of the key properties of this compound is presented in the table below, compiled from various supplier technical data sheets and publications.

| Property | Value | Reference(s) |

| Chemical Name | 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside | |

| Synonyms | This compound, 2-Chloro-4-nitrophenyl O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside | |

| Molecular Formula | C₂₄H₃₄ClNO₁₈ | |

| Molecular Weight | 659.98 g/mol | |

| Appearance | Slightly yellowish amorphous powder | |

| Solubility | Clear solution in water | |

| Purity (HPLC) | ≥90% | |

| Detection Wavelength (λmax) | 405 nm (for released 2-chloro-4-nitrophenol) | |

| Enzyme Specificity | Primarily α-Amylase. Not reported to be a significant substrate for β-Galactosidase. | |

| Storage Stability | Stable at -20°C for at least one year. |

Experimental Protocols

Proposed Chemical Synthesis of this compound

Postulated Synthesis Workflow:

Caption: Postulated chemical synthesis workflow for this compound.

Note: This represents a generalized and plausible pathway. The actual industrial synthesis may involve different protecting groups, promoters, or a different order of glycosylation steps to optimize yield and purity.

Standard Protocol for α-Amylase Activity Assay

The following protocol is a standard method for determining α-amylase activity in biological samples using this compound.

Reagents:

-

R1 (Buffer Reagent):

-

MES Buffer (pH 6.0): 50.0 mmol/L

-

Sodium Chloride: 600 mmol/L

-

Calcium Chloride: 10 mmol/L

-

Preservative (e.g., Sodium Azide)

-

-

R2 (Substrate Reagent):

-

This compound: 3.8 mmol/L

-

Stabilizers and detergent

-

-

Working Reagent: Mix equal volumes of R1 and R2. The working reagent is typically stable for about 2 weeks at 2-8°C.

Procedure:

-

Pre-warm the Working Reagent to the desired assay temperature (e.g., 37°C).

-

Pipette 1.0 mL of the Working Reagent into a cuvette.

-

Add 20 µL of the sample (e.g., serum, plasma, or other biological fluid) to the cuvette.

-

Mix immediately and start monitoring the change in absorbance at 405 nm using a spectrophotometer with a temperature-controlled cuvette holder.

-

Record the absorbance at fixed intervals (e.g., every 30 seconds) for a period of 2-3 minutes to determine the rate of reaction (ΔA/min).

Calculation:

The α-amylase activity is calculated using the following formula:

Amylase Activity (U/L) = (ΔA/min) * Factor

The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume.

Assay Workflow:

Caption: Standard workflow for the kinetic assay of α-amylase using this compound.

Enzymatic Reaction and Specificity

Mechanism of Action

The enzymatic reaction is a direct hydrolysis of the glycosidic bond between the maltoside portion of the substrate and the 2-chloro-4-nitrophenol (CNP) chromophore.

Reaction Scheme:

This compound + H₂O ---(α-Amylase)--> Gal-G2 + CNP

-

This compound: (2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside)

-

Gal-G2: (4-O-β-D-galactopyranosyl-maltose)

-

CNP: (2-chloro-4-nitrophenol)

The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample. A key advantage of this substrate is that it does not undergo significant transglycosylation reactions, which simplifies the kinetic analysis and improves the accuracy of the measurement.

Signaling Pathway:

Caption: Enzymatic cleavage of this compound and signal detection pathway.

Substrate Specificity

The primary enzyme target for this compound is α-amylase . The galactosyl modification is designed to block other glycosidases. While the β-galactoside linkage within the molecule raises the question of its potential as a substrate for β-galactosidase , the available literature does not support this. β-galactosidases are highly specific for the galactose moiety and the configuration of the glycosidic bond. However, the overall structure of this compound, particularly the adjacent maltoside unit, likely hinders its effective binding to the active site of β-galactosidase. Extensive studies on various chromogenic galactosides have shown that the nature of the aglycone (the non-sugar part) can significantly influence binding and catalysis, but there is no direct evidence of this compound being a viable substrate for β-galactosidase.

Applications in Research and Development

Clinical Diagnostics

The primary application of this compound is in clinical chemistry for the diagnosis and monitoring of conditions affecting the pancreas, such as acute pancreatitis, where serum amylase levels are significantly elevated. The assay can be easily automated and provides rapid, reproducible results.

High-Throughput Screening (HTS) for Amylase Inhibitors

The inhibition of α-amylase is a key therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. The this compound assay is well-suited for high-throughput screening of compound libraries to identify novel α-amylase inhibitors.

HTS Assay Workflow:

Caption: High-throughput screening workflow for α-amylase inhibitors using this compound.

Conclusion

This compound represents a significant milestone in the development of enzyme substrates. Its rational design provides a direct, specific, and robust method for the kinetic measurement of α-amylase activity. The simplicity and reliability of assays based on this substrate have made it an invaluable tool in clinical diagnostics and a powerful enabler for high-throughput screening in drug discovery programs targeting α-amylase. Future developments may focus on creating similar substrates with different chromophores for multiplexed assays or with modified glycosidic portions to probe the specificity of other amylase isozymes or related enzymes.

References

- 1. Frontiers | Biological activity of galacto-oligosaccharides: A review [frontiersin.org]

- 2. Comparison of several new chromogenic galactosides as substrates for various β-d-galactosidases [periodicos.capes.gov.br]

- 3. Production of Galacto-oligosaccharides by the β-Galactosidase from Kluyveromyces lactis : comparative analysis of permeabilized cells versus soluble enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Application of Gal-G2-CNP

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gal-G2-CNP (2-Chloro-4-nitrophenyl 4-O-β-D-galactopyranosylmaltoside) is a chromogenic substrate specifically designed for the quantitative determination of α-amylase activity. Its utility in clinical diagnostics and research is predicated on its specific hydrolysis by α-amylase, which liberates a colored compound that can be measured spectrophotometrically. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its use in α-amylase assays.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Molecular Formula | C24H34ClNO18 | [1] |

| Molecular Weight | 659.98 g/mol | [1][2] |

| CAS Number | 157381-11-8 | |

| Appearance | Slightly yellowish amorphous powder | |

| Solubility | Clear solution in water | |

| Purity (HPLC) | > 90% | |

| Storage and Stability | Stable at -20°C. In powder form, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | |

| Predicted LogP | -4.1 | |

| Predicted Density | 1.79 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 976.0 ± 65.0 °C | |

| Hydrogen Bond Donor Count | 10 | |

| Hydrogen Bond Acceptor Count | 18 |

Principle of Amylase Activity Assay

The assay is based on the enzymatic hydrolysis of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be quantified by measuring the increase in absorbance at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.

Reaction Scheme:

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Experimental Protocol: α-Amylase Assay

This section provides a detailed methodology for the determination of α-amylase activity in serum or plasma using this compound.

Materials and Reagents

-

Substrate Reagent (R1):

-

MES Buffer (pH 6.0): 50.0 mmol/L

-

Calcium chloride: 10 mmol/L

-

Sodium chloride: 600 mmol/L

-

Preservative

-

-

Enzyme Substrate (R2):

-

This compound: 3.8 mmol/L

-

Stabilizer, preservative, detergent

-

-

Working Reagent: Mix equal volumes of R1 and R2. The working reagent is stable for 2 weeks at 2-8°C.

-

Specimen: Non-hemolyzed serum or heparinized plasma. Avoid anticoagulants such as citrate and EDTA as they bind calcium, which is essential for amylase activity.

-

Spectrophotometer capable of reading at 405 nm.

-

Incubator or water bath at 37°C.

-

Micropipettes and tips.

-

Test tubes or cuvettes.

Assay Procedure

The following diagram illustrates the general workflow of the α-amylase assay.

Caption: General workflow for the α-amylase colorimetric assay.

Step-by-Step Protocol

-

Reagent Preparation: Prepare the working reagent by mixing one volume of R1 with one volume of R2.

-

Incubation: Pre-incubate the working reagent at 37°C before use.

-

Reaction Initiation:

-

Pipette 1000 µL of the pre-warmed working reagent into a cuvette.

-

Add 20 µL of the sample (serum or plasma) to the cuvette.

-

Mix immediately and start a timer.

-

-

Measurement:

-

Incubate the reaction mixture at 37°C for 2 minutes.

-

Measure the change in absorbance per minute (ΔA/min) at 405 nm for 3 minutes. Readings can be taken at 30-second intervals.

-

-

Calculation: The α-amylase activity is calculated based on the rate of change in absorbance. The specific calculation factor will depend on the assay conditions and instrument.

Quality Control and Precautions

-

Do not use the working reagent if its absorbance at 405 nm against water is greater than 0.600.

-

Avoid contamination of reagents and samples with saliva, as it contains high levels of α-amylase.

-

Samples with very high amylase activity should be diluted with a 0.9% sodium chloride solution and the assay repeated. The final result should be multiplied by the dilution factor.

Conclusion

This compound is a reliable and sensitive chromogenic substrate for the determination of α-amylase activity. Its well-defined physical and chemical properties, coupled with a straightforward experimental protocol, make it a valuable tool for both clinical diagnostics and research applications. Adherence to the detailed methodology and quality control measures will ensure accurate and reproducible results.

References

Gal-G2-CNP molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-4-nitrophenyl-β-D-galactopyranosylmaltoside (Gal-G2-CNP), a chromogenic substrate pivotal for the determination of amylase activity. This document outlines its core physicochemical properties, its application in enzymatic assays, and the underlying biochemical principles.

Core Physicochemical Properties

This compound is a galactopyranosyl maltoside derivative. Its chemical structure allows for the specific detection of amylase activity through a colorimetric reaction. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 659.98 g/mol | [1][2][3][4][5] |

| Molecular Formula | C24H34ClNO18 | |

| Exact Mass | 659.146 g/mol | |

| CAS Number | 157381-11-8 | |

| Appearance | Slightly yellowish amorphous powder | |

| Solubility | Soluble in water | |

| Purity (HPLC) | > 90% | |

| Storage Stability | Stable at -20°C for at least one year |

Mechanism of Action in Amylase Assays

This compound serves as a substrate for amylase, an enzyme that catalyzes the hydrolysis of starch into smaller sugars. The enzymatic reaction cleaves the glycosidic bonds within the this compound molecule, leading to the release of 2-chloro-4-nitrophenol (CNP). The liberated CNP, under alkaline conditions, exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amylase activity in the sample.

This substrate is particularly valuable as it enables the measurement of amylase activity without the need for auxiliary enzymes.

Experimental Protocol: Determination of Pancreatic Amylase Activity

The following is a generalized protocol for the use of this compound in determining pancreatic amylase activity. This protocol is for reference only and may require optimization for specific experimental conditions.

Materials:

-

This compound substrate solution

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Sample containing amylase (e.g., serum, pancreatic extract)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Microplate reader or cuvettes

-

Incubator or water bath set to 37°C

Procedure:

-

Reagent Preparation: Prepare a working solution of this compound in the appropriate buffer. The concentration of the substrate solution should be optimized based on the expected range of amylase activity.

-

Sample Preparation: Dilute the amylase-containing sample with the buffer to ensure the final activity falls within the linear range of the assay.

-

Reaction Initiation: In a microplate well or cuvette, combine the sample and the this compound substrate solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 405 nm. The increase in absorbance over time is indicative of the rate of CNP release.

-

Calculation of Amylase Activity: The amylase activity is calculated based on the change in absorbance, the molar extinction coefficient of CNP, the reaction time, and the sample dilution factor.

Signaling and Reaction Pathway

The enzymatic reaction of amylase with this compound can be visualized as a straightforward pathway leading to the release of the chromogenic product.

Caption: Enzymatic hydrolysis of this compound by amylase.

Experimental Workflow

The general workflow for conducting an amylase assay using this compound involves a series of sequential steps from sample preparation to data analysis.

Caption: A typical workflow for an amylase assay using this compound.

References

Commercial Suppliers and Research Applications of Gal-G2-CNP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside (Gal-G2-CNP), a chromogenic substrate widely utilized in research and clinical diagnostics for the determination of α-amylase activity. This document outlines commercially available sources of this compound, details its application in enzymatic assays, and provides comprehensive experimental protocols.

Commercial Availability of this compound for Research

A variety of biochemical suppliers offer this compound for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Purity | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |

| InvivoChem | ≥98% | 157381-11-8 | 659.98 | For research use only. |

| MedchemExpress | Not specified | 157381-11-8 | Not specified | For research use only. |

| Sorachim SA | >90% (HPLC) | 157381-11-8 | 659.98 | Slightly yellowish amorphous powder, soluble in water. |

| Glycodepot | ≥98% | 157381-11-8 | Not specified | Good water solubility, high sensitivity, and good stability. |

| Clearsynth | Not specified | 157381-11-8 | Not specified | Used as an analytical standard for HPLC. |

| TOYOBO | Not specified | 157381-11-8 | 659.98 | Stable at -20°C for at least one year. |

| Innovative Enzymes | Not specified | 157381-11-8 | 659.98 | Slightly yellowish amorphous powder, clear solution in water. |

Principle of α-Amylase Activity Assay

This compound serves as a substrate for α-amylase, an enzyme that hydrolyzes α-1,4-glycosidic bonds in polysaccharides. The enzymatic reaction with this compound results in the release of 2-chloro-4-nitrophenol (CNP), a chromogenic product that can be quantified spectrophotometrically. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]

The enzymatic reaction is as follows:

This compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)

The liberated CNP absorbs light at a wavelength of 405 nm, and the increase in absorbance over time is measured to determine the enzyme's activity.[3][4]

Detailed Experimental Protocol for α-Amylase Assay

The following is a generalized protocol for the determination of α-amylase activity in serum or plasma using this compound. This protocol may require optimization depending on the specific experimental conditions and the source of the enzyme.

3.1. Reagents and Materials

-

This compound substrate solution (e.g., 2.6 mmol/L in a suitable buffer)[5]

-

Buffer (e.g., 50 mmol/L MES buffer, pH 6.0)

-

Calcium chloride (e.g., 10 mmol/L)

-

Sodium chloride (e.g., 600 mmol/L)

-

Sample (serum, plasma, or other biological fluids)

-

Spectrophotometer capable of reading absorbance at 405 nm

-

Temperature-controlled cuvette holder (37°C)

-

Pipettes and tips

-

Control samples (normal and high amylase activity)

3.2. Assay Procedure

-

Reagent Preparation : Prepare the working reagent by mixing the this compound substrate solution with the buffer and any other necessary components. Some commercial kits provide a ready-to-use reagent.

-

Sample Preparation : Use non-hemolyzed serum or heparinized plasma. Anticoagulants such as citrate and EDTA should be avoided as they can chelate calcium ions, which are essential for α-amylase activity.

-

Assay Reaction :

-

Pipette a specific volume of the working reagent (e.g., 1000 µL) into a cuvette.

-

Pre-incubate the reagent at 37°C for a few minutes.

-

Add a small volume of the sample (e.g., 20 µL) to the cuvette and mix gently.

-

Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., every 30 or 60 seconds for 2-3 minutes).

-

-

Calculation of α-Amylase Activity : The rate of change in absorbance per minute (ΔA/min) is used to calculate the enzyme activity. The activity is typically expressed in Units per liter (U/L). The calculation formula is often provided with commercial assay kits and depends on factors like the molar extinction coefficient of CNP, the sample volume, and the total reaction volume.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for α-amylase research.

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Caption: Experimental workflow for a typical α-amylase assay.

Caption: Relationship between structure and function of this compound.

References

Synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside. The synthesis is presented as a two-stage process: the chemical synthesis of the acceptor molecule, 2-chloro-4-nitrophenyl-β-D-maltoside, followed by an enzymatic transglycosylation to attach the galactose moiety. The methodologies and data presented are based on established protocols for analogous compounds.

Core Synthesis Pathway

The proposed synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside involves a chemoenzymatic approach. The initial step is the chemical synthesis of the acceptor molecule, 2-chloro-4-nitrophenyl-β-D-maltoside. This is followed by a regioselective enzymatic glycosylation using a β-galactosidase to introduce the terminal galactopyranosyl group.

Methodological & Application

Application Notes and Protocols for Pancreatic Amylase Assay Using Gal-G2-CNP Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of α-amylase activity in serum and urine is a critical diagnostic marker for pancreatic diseases, most notably acute pancreatitis. The Gal-G2-CNP assay offers a direct and reliable method for the quantitative measurement of pancreatic amylase. This chromogenic assay utilizes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) as a substrate, which is directly cleaved by α-amylase. This direct cleavage mechanism eliminates the need for coupling enzymes, resulting in a stable and robust assay.[1][2][3] The reaction produces 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][4] The rate of CNP formation is directly proportional to the α-amylase activity in the sample. This method demonstrates a strong correlation with other established α-amylase assays and exhibits high precision and a broad analytical range.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the substrate by α-amylase. The substrate, α-(2-Chloro-4-Nitrophenyl) β-1, 4-Galactopyranosyl maltoside (this compound), is specifically cleaved by α-amylase. This reaction releases 2-Chloro-4-Nitrophenol (CNP) and Gal-G2. The liberated CNP is a chromogenic molecule that can be quantified by measuring the increase in absorbance at 405 nm. The rate of this increase is directly proportional to the α-amylase activity in the sample.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by pancreatic amylase.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the this compound assay for pancreatic amylase, compiled from various sources.

| Performance Characteristic | Value | Source |

| Linearity | Up to 1200 IU/L | |

| Up to 1000 U/L | ||

| Up to 2000 U/L for serum | ||

| Up to 1500 U/L for urine | ||

| 20 - 2000 IU/L | ||

| Up to 3000 U/l | ||

| Precision (Within-run CV) | < 2% | |

| 0.6 - 1.6% | ||

| Precision (Between-run CV) | < 3% | |

| 0.8 - 3.7% | ||

| Normal Values (Serum at 37°C) | 35 - 140 IU/L | |

| Up to 96 IU/L | ||

| < 220 U/L | ||

| Normal Values (Urine) | ≤ 400 U/L | |

| < 1000 U/L |

| Interfering Substances | Concentration with No Significant Interference | Source |

| Bilirubin | Up to 20 mg/dL | |

| Up to 630 µmol/L | ||

| Up to 10 mg/dL | ||

| Up to 1026 µmol/l (60 mg/dl) | ||

| Hemoglobin | Up to 0.4 g/dL | |

| Up to 6 g/L | ||

| Up to 500 mg/dL | ||

| Lipids (Triglycerides) | Up to 1000 mg/dL | |

| Up to 30 mmol/L | ||

| Up to 1000 mg/dl | ||

| Glucose | Up to 1000 mg/dL | |

| Up to 120 mmol/L | ||

| Up to 111 mmol/l (2000mg/dl) | ||

| Ascorbic Acid | Up to 6 g/L | |

| Up to 8 mg/dL | ||

| Up to 5.68 mmol/l (100mg/dl) | ||

| Heparin | Up to 100 kU/L |

Experimental Protocols

Reagent Preparation and Storage

-

Reagents : The assay typically involves a substrate reagent (this compound) and a buffer solution. Some kits may provide the substrate in tablet form to be reconstituted with the buffer.

-

Reagent 1 (Buffer) : Contains MES Buffer (e.g., 50 mmol/L, pH 6.0), Calcium Chloride (e.g., 10 mmol/L), and Sodium Chloride (e.g., 600 mmol/L).

-

Reagent 2 (Substrate) : Contains this compound (e.g., 3.8 mmol/L).

-

-

Working Reagent Preparation : If reagents are provided separately, mix equal volumes of Reagent 1 and Reagent 2 to prepare the working reagent. If a tablet is provided, reconstitute it with the specified volume of buffer. Allow the reconstituted reagent to stand for at least 5 minutes before use.

-

Storage and Stability :

-

Unopened reagents should be stored at 2-8°C until the expiry date.

-

The reconstituted/working reagent is stable for a specified period when stored at 2-8°C (e.g., 2 weeks or 4 weeks). Do not freeze the reagents.

-

The absorbance of the working reagent at 405 nm against deionized water should be below a certain threshold (e.g., 0.500 or 0.600) to be considered viable.

-

Specimen Collection and Handling

-

Acceptable Specimens : Non-hemolyzed serum or heparinized plasma can be used. Urine samples can also be analyzed.

-

Anticoagulants to Avoid : Anticoagulants such as citrate, EDTA, and oxalate should not be used as they chelate calcium, which is essential for amylase activity.

-

Specimen Stability :

-

Serum : Amylase activity is stable for up to 1 week at 20-25°C and for 1 month at 2-8°C.

-

Urine : Amylase in urine is stable for 2 days at 20-25°C and 10 days at 2-8°C. The pH of urine samples should be adjusted to approximately 7.0 before storage to improve stability.

-

-

Sample Dilution : If the amylase activity exceeds the linearity of the assay, the sample should be diluted with 0.9% sodium chloride solution, and the final result multiplied by the dilution factor.

Assay Procedure (Manual Method)

-

Pre-incubation : Pre-warm the working reagent and the spectrophotometer to 37°C.

-

Reaction Mixture : Pipette 1.0 mL of the working reagent into a cuvette.

-

Sample Addition : Add 20 µL of the serum or pre-treated urine sample to the cuvette.

-

Mixing and Incubation : Mix the contents of the cuvette immediately and incubate at 37°C.

-

Absorbance Reading : After an initial delay of 60 seconds, measure the absorbance at 405 nm. Continue to take readings at 30-second intervals for a total of 2-3 minutes.

-

Calculation : Determine the mean change in absorbance per minute (ΔA/min).

Calculation of Results

The amylase activity is calculated using the following formula:

Amylase Activity (U/L) = ΔA/min * Factor

The factor is specific to the assay conditions (e.g., cuvette path length, sample and reagent volumes) and is typically provided by the reagent manufacturer. For example, a factor of 3806 has been cited.

Experimental Workflow Diagram

Caption: Workflow for the manual this compound pancreatic amylase assay.

Quality Control

-

It is recommended to run control samples with known amylase concentrations (normal and abnormal levels) with each batch of tests to ensure the validity of the results.

-

Consistent use of control sera can help in monitoring the precision and accuracy of the assay over time.

Precautions

-

This assay is for in vitro diagnostic use only.

-

Saliva contains high levels of α-amylase; therefore, contamination of reagents, samples, and equipment with saliva should be strictly avoided.

-

Handle all patient samples as potentially infectious materials.

-

Some reagents may contain sodium azide, which can be toxic. Avoid ingestion and contact with skin and mucous membranes. Dispose of reagents according to local regulations, flushing with plenty of water to prevent the formation of explosive metal azides in plumbing.

References

Application Notes and Protocols for Gal-G2-CNP in Kinetic Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside (Gal-G2-CNP) is a chromogenic substrate primarily utilized for the kinetic determination of α-amylase activity.[1][2][3][4][5] This application note provides a detailed protocol for a kinetic colorimetric assay using this compound, outlines the underlying principles, and presents relevant data for researchers in various fields, including drug development. The assay relies on the enzymatic hydrolysis of this compound by α-amylase, which liberates 2-chloro-4-nitrophenol (CNP). The rate of CNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.

Principle of the Assay

The kinetic colorimetric assay using this compound is based on the following enzymatic reaction:

This compound + H₂O --(α-Amylase)--> Gal-G2 + CNP (2-chloro-4-nitrophenol)

The substrate, this compound, is colorless. However, upon cleavage by α-amylase, it releases the chromogenic compound CNP, which imparts a yellow color to the solution and can be quantified by measuring its absorbance at 405 nm. This direct, single-step reaction does not require any coupling enzymes, making the assay robust and the substrate reagent very stable.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by α-amylase.

Experimental Protocols

Materials and Reagents

-

This compound substrate solution

-

Buffer solution (e.g., 50 mmol/L, pH 6.0)

-

Sample containing α-amylase (e.g., serum, plasma, saliva)

-

Microplate reader or spectrophotometer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C)

-

Microplates or cuvettes

-

Pipettes

-

0.9% NaCl solution for sample dilution

Assay Procedure

-

Reagent Preparation: Prepare the working reagent by mixing the this compound substrate with the buffer solution according to the manufacturer's instructions. Some kits provide a ready-to-use reagent.

-

Sample Preparation: If high α-amylase activity is expected, dilute the sample with a 0.9% NaCl solution. For urine samples, a 1:3 dilution with 0.9% NaCl is recommended.

-

Assay Reaction:

-

Pipette the specified volume of the working reagent into a microplate well or cuvette. For a standard assay, this is often 1000 µL.

-

Add a small volume of the sample (e.g., 20 µL) to the reagent.

-

Mix immediately and start the kinetic measurement.

-

-

Kinetic Measurement:

-

Incubate the reaction mixture at a constant temperature, typically 37°C.

-

Record the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 2-3 minutes.

-

The first reading is often taken after a short delay (e.g., 30-60 seconds) to allow for temperature equilibration.

-

-

Calculation of α-Amylase Activity:

-

Determine the mean change in absorbance per minute (ΔA/min).

-

Calculate the α-amylase activity in the sample using the following formula: α-Amylase Activity (U/L) = ΔA/min * Factor

-

The factor is specific to the assay conditions (e.g., molar extinction coefficient of CNP, sample volume, and total volume) and is typically provided by the reagent manufacturer. A representative factor is 3806.

-

Experimental Workflow Diagram

Caption: Workflow for the kinetic colorimetric assay.

Data Presentation

Table 1: Typical Assay Parameters and Performance Characteristics

| Parameter | Value | Reference |

| Wavelength | 405 nm | |

| Temperature | 37°C | |

| Linearity Range | Up to 1000 - 2000 U/L | |

| Normal Serum Values | Up to 96 U/L at 37°C | |

| Sample Volume | 20 µL | |

| Reagent Volume | 1000 µL |

Table 2: Reagent Composition

| Component | Concentration | Reference |

| Buffer (pH 6.0) | 50 mmol/L | |

| This compound | 2.6 mmol/L | |

| KSCN | 140 mmol/L | |

| Stabilizers | As required |

Important Considerations

-

Interfering Substances: Anticoagulants such as citrate and EDTA should be avoided as they bind calcium, which is essential for α-amylase activity. Hemolysis can also interfere with the assay.

-

Sample Stability: α-Amylase in serum is generally stable for one week at 20-25°C and for one month at 2-8°C.

-

Contamination: Care should be taken to avoid contamination of reagents and samples with saliva, which contains high levels of α-amylase.

-

Reagent Stability: The reconstituted working reagent is typically stable for several weeks when stored at 2-8°C.

Applications in Drug Development

The kinetic colorimetric assay using this compound can be a valuable tool in drug development for:

-

Screening for α-amylase inhibitors: This assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of α-amylase, which are of interest in the management of diabetes and obesity.

-

Characterizing the mechanism of action of drugs: The assay can be used to study the kinetics of α-amylase inhibition by novel drug candidates.

-

Preclinical safety assessment: Monitoring α-amylase levels in preclinical studies can provide insights into the potential pancreatic effects of new drug entities.

The use of this compound provides a simple, direct, and reliable method for the kinetic colorimetric determination of α-amylase activity. The detailed protocol and data presented here offer a comprehensive guide for researchers and scientists in various disciplines, including drug development, to effectively implement this assay in their studies.

References

Application Notes: High-Throughput Measurement of α-Amylase Activity Using Gal-G2-CNP Substrate

Application Notes and Protocols: Gal-G2-CNP Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal-G2-CNP (2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside) is a chromogenic substrate primarily used for the determination of α-amylase activity. Its high water solubility and stability make it a reliable reagent in various diagnostic and research applications. This document provides detailed protocols for the preparation and storage of this compound solutions and its application in α-amylase activity assays.

Physicochemical Properties and Storage

This compound is typically a slightly yellowish amorphous powder. Proper storage is crucial to maintain its integrity and performance.

| Property | Specification | Citations |

| Appearance | Slightly yellowish amorphous powder | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₃₄ClNO₁₈ | |

| Molecular Weight | 659.98 g/mol | |

| Solubility | Clear solution in water | |

| Purity (HPLC) | > 90% | |

| Storage (Solid) | -20°C, protected from light | |

| Stability (Solid) | Stable for at least one year at -20°C | |

| Shipping Condition | Room temperature (stable for a few days) |

Solution Preparation and Storage

The preparation of this compound solutions for experimental use requires careful attention to ensure accuracy and reproducibility.

Stock Solution Preparation

For optimal results, it is recommended to prepare fresh solutions. However, if a stock solution is required, the following protocol can be used.

| Parameter | Recommendation | Citations |

| Solvent | Deionized or distilled water | |

| Concentration | Prepare as needed based on the specific experimental requirements. | |

| Storage | If not used immediately, store at 2-8°C. Long-term storage of solutions is not recommended. | |

| Stability | Use freshly prepared solutions for best results. |

Ready-to-Use Reagent Solution for Amylase Assay

Several commercially available kits provide a ready-to-use reagent solution. The typical composition of such a solution is detailed below.

| Component | Concentration | pH | Citations |

| Buffer | 50 mmol/L | 6.0 | |

| This compound | 2.6 mmol/L | 6.0 | |

| KSCN | 140 mmol/L | 6.0 | |

| Stabilizers | As required | 6.0 | |

| Storage | 2-8°C, protected from light | ||

| Stability | Stable until the expiry date indicated on the label when stored at 2-8°C. |

Experimental Protocol: α-Amylase Activity Assay

This protocol outlines the use of this compound for the kinetic determination of α-amylase activity in serum or plasma.

Principle

α-Amylase catalyzes the hydrolysis of this compound to release 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the α-amylase activity in the sample.

Reagents and Materials

-

This compound solution (as prepared above or from a commercial kit)

-

Serum, heparinized plasma, or EDTA plasma samples (Note: Oxalate and citrate should not be used as they inhibit amylase activity)

-

Spectrophotometer capable of reading at 405 nm with temperature control at 37°C

-

Cuvettes

-

Pipettes

-

Normal saline for dilutions

Assay Procedure

-

Reagent Preparation : Prepare the this compound working solution as required. If using a two-reagent system, mix the reagents according to the manufacturer's instructions. The working reagent is typically stable for a couple of weeks when stored at 2-8°C.

-

Sample Collection and Handling : Use non-hemolyzed serum or plasma. Amylase in serum is stable for up to 30 days when stored at 2-8°C.

-

Assay Parameters :

-

Wavelength: 405 nm

-

Temperature: 37°C

-

Reaction Type: Kinetic

-

-

Assay Protocol :

-

Pipette 1000 µL of the this compound working reagent into a cuvette and pre-incubate at 37°C for at least 2 minutes.

-

Add 20 µL of the sample (serum or plasma) to the cuvette.

-

Mix thoroughly and start the measurement immediately.

-

Record the change in absorbance per minute (ΔA/min) after an initial delay of 30-60 seconds for a period of 2-3 minutes.

-

-

Calculation : The α-amylase activity is calculated using the following formula: Amylase Activity (U/L) = ΔA/min x Factor The factor is specific to the assay conditions (e.g., 3806 as provided in some kit inserts).

-

Linearity : The assay is typically linear up to 2000 IU/L. Samples with higher activity should be diluted with normal saline and the result multiplied by the dilution factor.

Visualizing the Workflow

α-Amylase Activity Assay Workflow

Caption: Workflow for α-Amylase Activity Measurement.

Enzymatic Reaction of this compound

Caption: Enzymatic Hydrolysis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of C-Type Natriuretic Peptide Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction to C-Type Natriuretic Peptide (CNP) Signaling

C-type natriuretic peptide (CNP) is a paracrine regulator involved in a multitude of physiological processes, including cardiovascular homeostasis, bone growth, and neural function.[1] It exerts its effects by binding to two distinct cell surface receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[1] These receptors trigger different downstream signaling cascades, offering multiple avenues for therapeutic intervention.

-

NPR-B Signaling: NPR-B is a guanylyl cyclase-linked receptor.[2][3] Upon CNP binding, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[2]

-

NPR-C Signaling: In contrast, NPR-C lacks a guanylyl cyclase domain and is coupled to an inhibitory G-protein (Gi). Activation of NPR-C by CNP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NPR-C can also activate other signaling pathways, such as phospholipase C.

The distinct signaling pathways of NPR-B and NPR-C allow for the development of specific high-throughput screening (HTS) assays to identify novel agonists or antagonists for each receptor.

Diagram of CNP Signaling Pathways

References

Application Note: High-Throughput Screening of α-Amylase Inhibitors using Gal-G2-CNP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a high-throughput colorimetric assay to screen for α-amylase inhibitors using 2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside (Gal-G2-CNP) as a chromogenic substrate. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes and obesity.[1] The described method is simple, rapid, and suitable for automation, making it ideal for screening large compound libraries.

Principle of the Assay

The assay is based on the enzymatic activity of α-amylase on the this compound substrate.[2] α-Amylase hydrolyzes the substrate to release 2-chloro-4-nitrophenol (CNP), a yellow-colored compound.[1][2][3] The rate of CNP formation is directly proportional to the α-amylase activity and can be measured by monitoring the increase in absorbance at 405 nm. When an inhibitor is present, it binds to the α-amylase, reducing its activity and thus slowing the rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of a test compound to the rate of an uninhibited control reaction.

Materials and Reagents

Equipment

-

96-well clear, flat-bottom microplates

-

Multichannel pipettes

-

Microplate reader capable of kinetic measurements at 405 nm

-

Incubator set to 37°C

-

Reagent reservoirs

Reagents and Buffers

The following table details the composition of the necessary reagents. Commercially available kits often provide these as ready-to-use or concentrated solutions.

| Reagent | Component | Concentration | Purpose |

| Assay Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | 50 mmol/L, pH 6.0 | Maintain optimal pH for enzyme activity |

| Sodium Chloride (NaCl) | 600 mmol/L | Essential cofactor for amylase | |

| Calcium Chloride (CaCl2) | 10 mmol/L | Essential cofactor for amylase | |

| Sodium Azide | (Optional) Preservative | Prevents microbial growth | |

| Substrate Solution | This compound | 2.6 - 3.8 mmol/L | Chromogenic substrate |